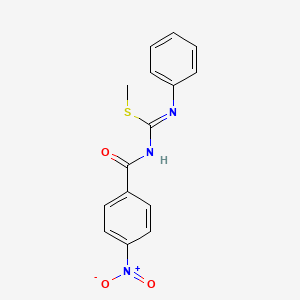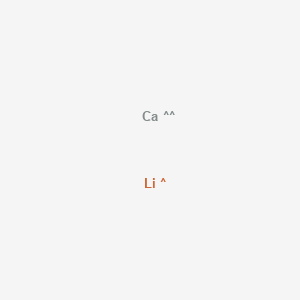
Trimethylsilyl 4-iodobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethylsilyl 4-iodobutanoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a 4-iodobutanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 4-iodobutanoate typically involves the reaction of 4-iodobutanoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of a silyl ester intermediate, which is then isolated and purified. The reaction conditions generally include:
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated systems for reagent addition, and advanced purification techniques such as distillation and chromatography to ensure high purity and yield.
化学反応の分析
Types of Reactions
Trimethylsilyl 4-iodobutanoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding 4-butanol derivative.
Oxidation Reactions: The trimethylsilyl group can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in ether solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in aqueous or organic solvents.
Major Products Formed
Substitution: Formation of 4-substituted butanoates.
Reduction: Formation of 4-butanol derivatives.
Oxidation: Formation of silanols or siloxanes.
科学的研究の応用
Trimethylsilyl 4-iodobutanoate has several applications in scientific research:
Biology: Employed in the synthesis of bioactive molecules and as a precursor for radiolabeling in imaging studies.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism of action of Trimethylsilyl 4-iodobutanoate involves the reactivity of the trimethylsilyl group and the iodine atom. The trimethylsilyl group can act as a protecting group, temporarily masking reactive sites in a molecule during synthesis. The iodine atom can participate in substitution reactions, allowing for the introduction of various functional groups. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Trimethylsilyl Chloride: Used for silylation reactions and as a precursor for other trimethylsilyl compounds.
Trimethylsilyl Cyanide: Employed in the synthesis of nitriles and as a cyanating agent.
Trimethylsilyl Acetate:
Uniqueness
Trimethylsilyl 4-iodobutanoate is unique due to the presence of both a trimethylsilyl group and an iodine atom, which provides dual functionality for various synthetic applications. This combination allows for versatile reactivity and the ability to participate in multiple types of chemical reactions, making it a valuable compound in organic synthesis and research.
特性
CAS番号 |
67764-03-8 |
|---|---|
分子式 |
C7H15IO2Si |
分子量 |
286.18 g/mol |
IUPAC名 |
trimethylsilyl 4-iodobutanoate |
InChI |
InChI=1S/C7H15IO2Si/c1-11(2,3)10-7(9)5-4-6-8/h4-6H2,1-3H3 |
InChIキー |
OTGAXWCTEQLNBB-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OC(=O)CCCI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


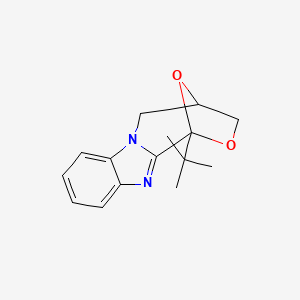
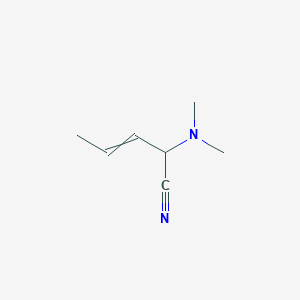



![N'-[3-(Benzyloxy)phenyl]-N-methoxy-N-methylurea](/img/structure/B14456717.png)
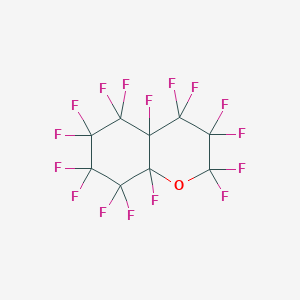


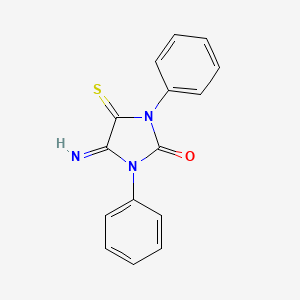
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B14456749.png)

